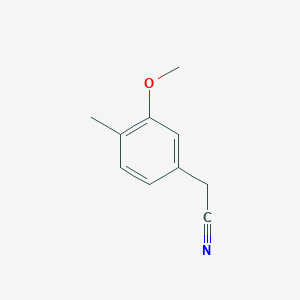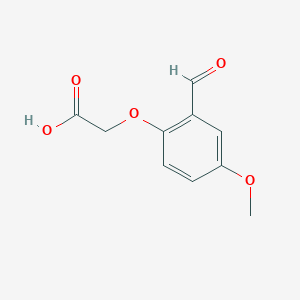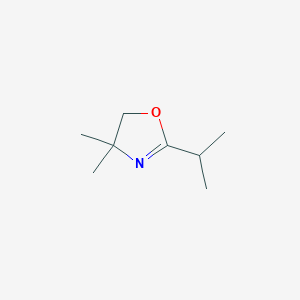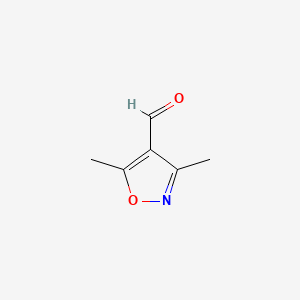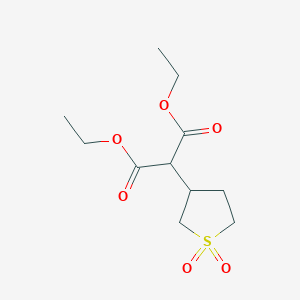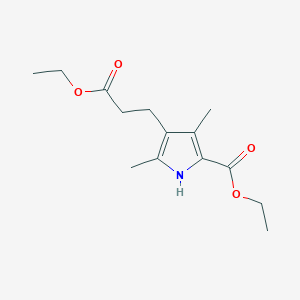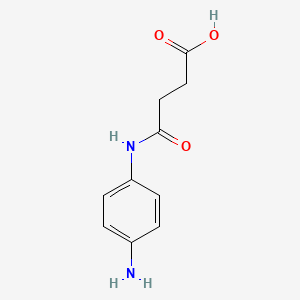
4-(4-Aminoanilino)-4-oxobutanoic acid
描述
The compound 4-(4-Aminoanilino)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which is a key intermediate in various synthetic pathways. It contains an amino group attached to an aniline moiety, which can participate in a variety of chemical reactions due to its nucleophilic character. The presence of the oxo group also makes it a potential candidate for further functionalization.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Another related compound, 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid, was grown using a slow evaporation solution growth technique . Additionally, a surfactant containing the 4-oxobutanoic acid moiety was synthesized using a novel copper-catalyzed cross-coupling reaction . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-(4-Aminoanilino)-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was solved using single-crystal X-ray diffraction data and refined to a final R-value of 0.0467 . The molecular structure influences the physical and chemical properties and is crucial for understanding the reactivity of the compound.
Chemical Reactions Analysis
The amino group in 4-(4-Aminoanilino)-4-oxobutanoic acid can undergo various chemical reactions, such as coupling reactions, which are useful in the synthesis of larger organic molecules. The presence of the oxo group also allows for reactions such as condensation or further oxidation. The related compound with a benzene spacer was synthesized via a copper-catalyzed cross-coupling reaction, indicating the potential for similar reactions with 4-(4-Aminoanilino)-4-oxobutanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-(4-Aminoanilino)-4-oxobutanoic acid have been characterized using various analytical techniques. The thermal stability of these compounds can be determined using TGA and DTA analysis . The optical properties, such as UV-Vis absorption, are also important, with one related compound showing a low cutoff wavelength at 219 nm . The presence of functional groups and their interactions can be confirmed by FT-IR spectroscopy, which can reveal hydrogen bonding patterns . The NLO efficiency and dielectric properties of these compounds can also be studied, providing information on their potential applications in materials science .
安全和危害
The safety data sheet for a similar compound, “4-Aminobenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
属性
IUPAC Name |
4-(4-aminoanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIPDZIPIAORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279086 | |
| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminoanilino)-4-oxobutanoic acid | |
CAS RN |
5415-22-5 | |
| Record name | NSC11214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

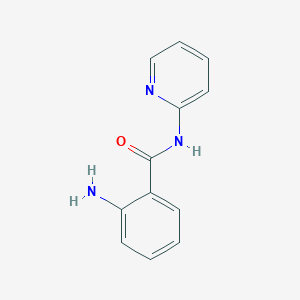
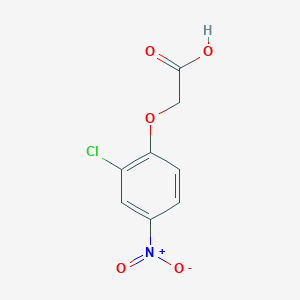
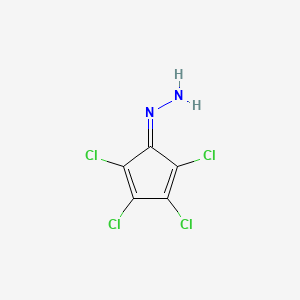
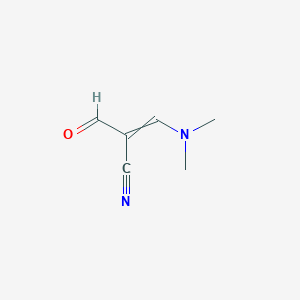
![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
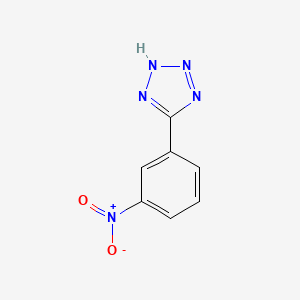
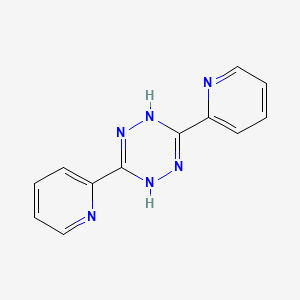
![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
